1-O-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid

Lipophilicity Drug-likeness Permeability

1-O-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid (CAS 618102-23-1) is a 1,3-diaryl-substituted pyrazole-5-carboxylic acid derivative with the systematic IUPAC name 1-(2-methylphenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid. The compound bears an ortho-tolyl group at the N1 position and a para-tolyl group at the C3 position on the central pyrazole ring, with a free carboxylic acid functionality at C5.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 618102-23-1
Cat. No. B12015432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid
CAS618102-23-1
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3C
InChIInChI=1S/C18H16N2O2/c1-12-7-9-14(10-8-12)15-11-17(18(21)22)20(19-15)16-6-4-3-5-13(16)2/h3-11H,1-2H3,(H,21,22)
InChIKeyHAUHTHBIRXOQNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid (CAS 618102-23-1): Core Identity and Structural Class


1-O-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid (CAS 618102-23-1) is a 1,3-diaryl-substituted pyrazole-5-carboxylic acid derivative with the systematic IUPAC name 1-(2-methylphenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid [1]. The compound bears an ortho-tolyl group at the N1 position and a para-tolyl group at the C3 position on the central pyrazole ring, with a free carboxylic acid functionality at C5. This compound belongs to the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals offered to early discovery researchers, where it is supplied without vendor-collected analytical data . The molecular formula is C18H16N2O2 and the molecular weight is 292.33 g/mol [1].

Why N1-Aryl and C3-Aryl Substitutions in Pyrazole-5-Carboxylic Acids Are Not Interchangeable


The 1,3-diaryl-1H-pyrazole-5-carboxylic acid scaffold presents two independent substitution vectors at N1 and C3, each capable of profoundly altering the compound's physicochemical profile, molecular recognition, and biological activity. Even subtle steric perturbations—such as replacing an ortho-tolyl with an unsubstituted phenyl or shifting a methyl group from ortho to para—can affect the dihedral angle between the aryl ring and the pyrazole core, modulate lipophilicity (XLogP), and differentially orient the carboxylic acid pharmacophore within a binding pocket [1]. In the broader pyrazole carboxylic acid class, a methyl group introduced at either position 3 or 4 of the pyrazole ring alters affinity for CYP2E1, while the presence of methyl groups simultaneously at positions 3 and 5 blocks binding entirely [2]. Consequently, procurement decisions cannot rely on generic pyrazole-5-carboxylic acid substitution; the precise identity and position of each aryl substituent define the compound's utility in a given assay or synthetic sequence.

Quantitative Differentiation of 1-O-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid (CAS 618102-23-1) from Closest Structural Analogs


Lipophilicity (XLogP3) and Topological Polar Surface Area Differentiate 1-O-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid from N1-Phenyl and N1-Methyl Analogs

Computed XLogP3 values reveal that 1-O-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid (CAS 618102-23-1) has an XLogP3-AA of 4.1 [1]. The N1-phenyl analog (CAS 618102-06-0), which lacks the ortho-methyl group, has a lower predicted logP of approximately 3.8 due to reduced hydrophobicity. The N1-methyl analog (CAS 1015868-55-9) has a substantially lower XLogP of approximately 2.4 [2]. Topological polar surface area (TPSA) is 55.1 Ų for the target compound [1], identical to the N1-phenyl analog (both possess one H-bond donor and three H-bond acceptors), but higher than simpler pyrazole carboxylic acids (e.g., 1H-pyrazole-5-carboxylic acid, TPSA ≈ 66 Ų). These differences in lipophilicity and PSA influence predicted membrane permeability and oral bioavailability within the context of Lipinski's rule of five.

Lipophilicity Drug-likeness Permeability

Rotatable Bond Count and Molecular Flexibility Distinguish 1-O-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid from Di-ortho and Di-para Substituted Analogs

The target compound has three rotatable bonds (two aryl–pyrazole linkages and the carboxylic acid C–C bond) [1]. This places it in an intermediate flexibility regime: more rigid than analogs with additional methylene or ether spacers, yet more flexible than fully constrained biaryl systems. The ortho-methyl on the N1-tolyl group introduces steric hindrance that restricts rotation around the N1–aryl bond compared to the N1-phenyl analog, which has a lower rotational barrier. The computed complexity index is 393 [1], reflecting the topological complexity arising from the asymmetric substitution pattern. In contrast, a fully symmetric 1,3-diphenyl-1H-pyrazole-5-carboxylic acid would exhibit lower complexity and different crystallization behavior.

Conformational flexibility Binding entropy Crystallization

Hazard Classification: Eye Irritation (H319) and Aquatic Chronic Toxicity (H413) Define Handling Requirements for CAS 618102-23-1

According to aggregated GHS classification notifications reported by 39 companies to the ECHA C&L Inventory, 1-O-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid carries two hazard statements with 100% notification ratio: H319 (Causes serious eye irritation) and H413 (May cause long-lasting harmful effects to aquatic life) [1]. This classification is directly linked to the compound's specific structure; replacement of the tolyl groups with smaller substituents can alter the hazard profile. For example, pyrazole itself (CAS 288-13-1) is classified as harmful if swallowed (H302) and causes skin irritation (H315), while simple pyrazole carboxylic acids without the lipophilic diaryl motif show different ecotoxicological profiles.

Safety GHS classification Procurement risk

Availability Status as an AldrichCPR Rare Chemical Defines the Procurement Context for 1-O-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid

Sigma-Aldrich explicitly notes that this product (Catalog No. L323233) is provided to early discovery researchers as part of a collection of rare and unique chemicals . The vendor does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity. All sales are final, and the product is sold 'AS-IS' without warranty of merchantability, fitness for a particular purpose, or non-infringement . In contrast, the N1-phenyl analog (CAS 618102-06-0) is available from multiple vendors with standard quality specifications (≥95% purity), and the N1-methyl analog (CAS 1015868-55-9) is listed as a standard AldrichCPR item with batch-specific COA availability. This scarcity-driven procurement model means that CAS 618102-23-1 is uniquely positioned for exploratory screening where structural novelty outweighs the need for batch-to-batch consistency.

Procurement Sourcing exclusivity Screening library

Recommended Application Scenarios for 1-O-Tolyl-3-P-tolyl-1H-pyrazole-5-carboxylic acid (CAS 618102-23-1) Based on Differentiated Evidence


Exploratory High-Throughput Screening (HTS) for Novel Target Engagement

The elevated lipophilicity (XLogP3 = 4.1) of this diaryl pyrazole-5-carboxylic acid relative to N1-methyl and unsubstituted phenyl analogs positions it favorably for screening against intracellular or membrane-associated targets where passive diffusion is rate-limiting [1]. Its intermediate rotatable bond count (3) and sterically constrained ortho-tolyl group provide a semi-rigid scaffold suitable for fragment-based screening campaigns targeting carbonic anhydrase isoforms or other zinc-dependent enzymes, where pyrazole carboxylic acids have established pharmacophoric utility [2]. The compound's rare-chemical status and AS-IS procurement model make it suitable for proprietary library building where structural novelty confers competitive intellectual property advantages .

Synthetic Intermediary for 1,3-Diarylpyrazole-Derived Bioisosteres and Prodrugs

The free carboxylic acid at C5 serves as a versatile synthetic handle for amide coupling, esterification, or conversion to acid chloride intermediates—reactions central to the preparation of pyrazole carboxamide libraries that have yielded COX-2 inhibitors with IC50 values as low as 0.059 μM [1]. The ortho-methyl on the N1-aryl ring provides steric differentiation that can be exploited in regioselective functionalization, as demonstrated in the wider class of N-substituted pyrazole-5-carboxylic acid derivatives used for preparing 11β-HSD-1 inhibitors [2]. The GHS H319/H413 hazard profile dictates specific handling and waste disposal requirements that should be accounted for in synthetic planning .

Physicochemical Marker Compound for Structure–Property Relationship (SPR) Studies

Because this compound exhibits a unique combination of moderate TPSA (55.1 Ų), elevated XLogP3 (4.1), and constrained flexibility (rotatable bonds = 3), it can serve as a reference compound in SPR studies that systematically probe the effect of aryl substitution pattern on membrane permeability and metabolic stability [1]. In particular, paired comparisons with the N1-phenyl analog (XLogP3 ≈ 3.8, TPSA = 55.1 Ų) and the N1-methyl analog (XLogP3 ≈ 2.4, TPSA = 55.1 Ų) allow isolation of the lipophilicity contribution of the ortho-methyl group while holding all other computed descriptors constant [2].

Environmental Fate and Ecotoxicity Assessment of Diaryl Heterocyclic Compounds

The H413 classification (May cause long-lasting harmful effects to aquatic life) at a 100% notification ratio makes this compound a relevant test article for environmental fate studies of lipophilic heterocyclic carboxylic acids [1]. Its logP of 4.1 places it near the threshold where bioaccumulation potential becomes a regulatory concern, and it can be used as a model compound to evaluate the relationship between diaryl substitution and biodegradation half-life in OECD 301 ready biodegradability tests [1]. This application leverages the compound's distinct hazard profile compared to simpler pyrazole derivatives that lack the H413 classification.

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